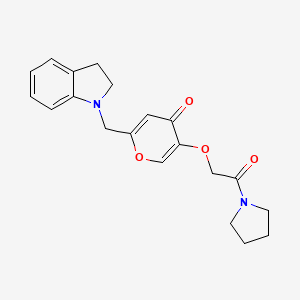

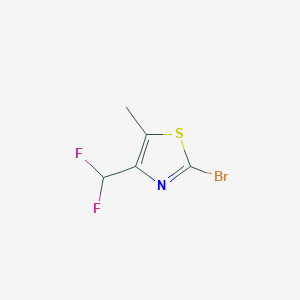

![molecular formula C16H24N2O2S B2500727 N-{[1-(oxan-4-yl)pipéridin-4-yl]méthyl}thiophène-3-carboxamide CAS No. 2034587-83-0](/img/structure/B2500727.png)

N-{[1-(oxan-4-yl)pipéridin-4-yl]méthyl}thiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex molecule that appears to be related to the family of thiophene carboxamides. Thiophene carboxamides are a class of compounds known for their diverse biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on thiophene carboxamides.

Synthesis Analysis

The synthesis of related compounds, such as N-glycosyl-thiophene-2-carboxamides, involves the attachment of carbohydrate residues to the thiophene moiety, which has been shown to affect the biological properties of these molecules . The synthesis process often includes steps to ensure the correct conformation and stability of the molecule, as indicated by the preference for the s-cis conformation over the s-trans isomer in certain thiophene carboxamides . Although the exact synthesis route for N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is not detailed, it likely involves similar considerations for conformational stability and the formation of the desired isomer.

Molecular Structure Analysis

The molecular structure of thiophene carboxamides is crucial for their biological activity. X-ray crystallography has been used to determine the structure of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which exhibits both intra- and intermolecular hydrogen bonds . These hydrogen bonds can significantly influence the molecule's stability and interactions with biological targets. The molecular structure of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide would similarly be expected to feature important conformational aspects and hydrogen bonding patterns that contribute to its function.

Chemical Reactions Analysis

Thiophene carboxamides can participate in various chemical reactions, particularly those that involve the functional groups attached to the thiophene ring. The reactivity of these compounds can be influenced by the presence of substituents, such as glycosyl groups, which can affect the molecule's overall chemical behavior . The specific chemical reactions that N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide might undergo are not described in the provided papers, but it can be inferred that its reactivity would be influenced by the piperidine and pyran moieties attached to the thiophene core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides are influenced by their molecular structure. For instance, the conformational analysis of N-glycosyl-thiophene-2-carboxamides revealed that the pyranose rings adopt specific conformations, which are expected to impact the compound's solubility, stability, and membrane permeability . The presence of acetyl groups has been shown to enhance the potency of these compounds by facilitating transport across cell membranes . The physical and chemical properties of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide would similarly be expected to be shaped by its specific substituents and their conformations.

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé des dérivés de N-substitués 6-fluoro-3-(pipéridin-4-yl)-1,2-benzoxazole en utilisant une voie directe . Ces composés ont été obtenus avec des rendements allant de 55 % à 92 % en des temps de réaction relativement courts.

- Les analogues à base de thiophène, y compris le composé en question, ont fasciné les scientifiques en raison de leur potentiel en tant que molécules biologiquement actives .

- Bien que non directement lié au composé, les dérivés de l'indole présentent un large intérêt en raison de leurs applications biologiques diverses .

- La structure du composé synthétisé peut être confirmée en utilisant des techniques telles que la spectroscopie RMN 1H et 13C et la spectrométrie de masse .

- Les déplacements chimiques pour les spectres RMN 13C sont enregistrés par rapport au TMS (tétraméthylsilane) en utilisant CDCl3 comme solvant et standard interne .

Activité antibactérienne

Effets biologiques et développement de médicaments

Hormones végétales et dérivés de l'indole

Caractérisation chimique

Propriétés

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-16(14-5-10-21-12-14)17-11-13-1-6-18(7-2-13)15-3-8-20-9-4-15/h5,10,12-13,15H,1-4,6-9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPOOKXRHSQRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

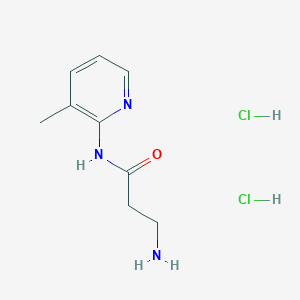

![2-tert-butyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2500644.png)

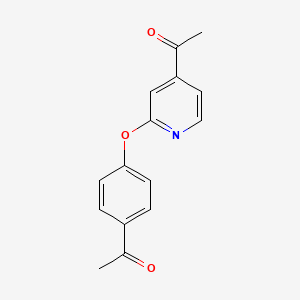

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)

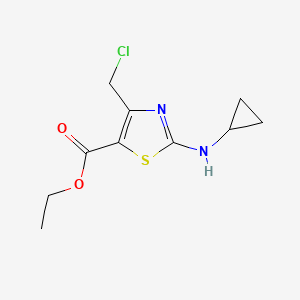

![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)

![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)

![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)

![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)

![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)